2,5,9,12-Tetramethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene
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Overview
Description
2,5,9,12-Tetramethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene is a macrocyclic compound known for its ability to form stable complexes with various metal ions. This compound is part of the azamacrocycle family, which is characterized by nitrogen atoms incorporated into a cyclic structure. The unique arrangement of nitrogen atoms and methyl groups in this compound allows it to exhibit distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,9,12-Tetramethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene typically involves the cyclization of linear precursors containing nitrogen atoms. One common method involves the reaction of a linear tetraamine with formaldehyde and formic acid under controlled conditions to form the macrocyclic structure. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2,5,9,12-Tetramethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted macrocycles depending on the nature of the electrophile used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,5,9,12-Tetramethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal ions, making them more reactive in catalytic processes. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Similar in structure but lacks the diene functionality.
5,7,12,14-Tetramethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene: Another macrocyclic compound with similar properties but different substitution patterns.
Uniqueness
2,5,9,12-Tetramethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene is unique due to its specific arrangement of methyl groups and the presence of diene functionality, which imparts distinct reactivity and coordination properties compared to other similar compounds .
Properties
CAS No. |
142130-58-3 |
---|---|
Molecular Formula |
C14H28N4 |
Molecular Weight |
252.40 g/mol |
IUPAC Name |
2,5,9,12-tetramethyl-1,4,8,11-tetrazacyclotetradeca-4,11-diene |
InChI |
InChI=1S/C14H28N4/c1-11-5-7-15-14(4)10-18-12(2)6-8-16-13(3)9-17-11/h13-16H,5-10H2,1-4H3 |
InChI Key |
VTWVNXAVOPVGSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(CCNC(CN=C(CCN1)C)C)C |
Origin of Product |
United States |
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